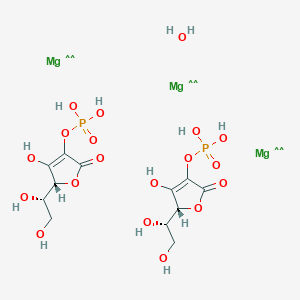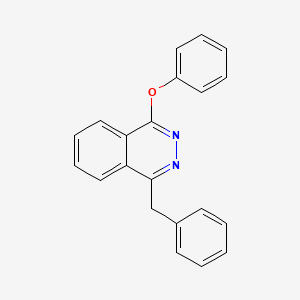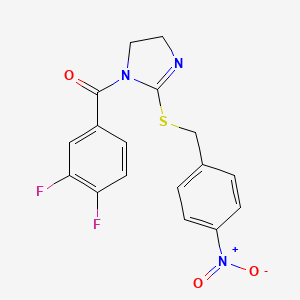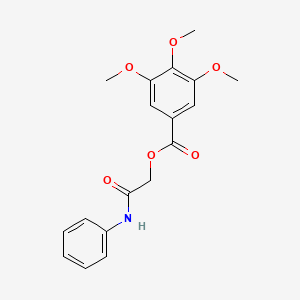
N-cyclopropylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Synthesis and Chemical Properties
Cyclopropyl Carboxamides in Organic Synthesis : Cyclopropyl carboxamides and their derivatives play a crucial role in organic synthesis, serving as intermediates in the preparation of various biologically active molecules. For example, the synthesis of cyclopropane amino acids using diazo compounds generated in situ from tosylhydrazone salts is a noteworthy application, demonstrating the utility of cyclopropyl derivatives in synthesizing complex amino acids with potential pharmacological activity (Adams et al., 2003)[https://consensus.app/papers/synthesis-cyclopropane-amino-acids-using-compounds-adams/1df2032434be51e98020fea9457b5d96/?utm_source=chatgpt].
Biochemical Applications
Metabolism and Bioactivity : Research on cyclopropyl derivatives has also shed light on their metabolism and potential bioactivity in biological systems. For instance, studies on acrylamide (AM) metabolism in humans following oral administration have been instrumental in understanding how cyclopropyl-containing compounds might be processed in the body, revealing that humans metabolize AM via glycidamide to a lesser extent than rodents, which has implications for the safety and efficacy of related compounds (Fennell et al., 2005)[https://consensus.app/papers/metabolism-hemoglobin-adduct-acrylamide-humans-fennell/3f92eabd3b8e5ba8beed07669ff9f187/?utm_source=chatgpt].
Pharmacological Potential
Anticonvulsant Activity : The investigation of N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) and its metabolite in animal models of human epilepsy provides a glimpse into the potential pharmacological uses of cyclopropyl carboxamides. These studies are essential for assessing the anticonvulsant profile and teratogenicity of new antiepileptic drugs, highlighting the importance of cyclopropyl carboxamides in developing safer, more effective treatments for neurological disorders (Isoherranen et al., 2002)[https://consensus.app/papers/anticonvulsant-profile-teratogenicity-isoherranen/d51ccee12ce655da9a7ed4c577475f82/?utm_source=chatgpt].
特性
IUPAC Name |
N-cyclopropylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(9-7-1-2-7)10-3-5-12-6-4-10/h7H,1-6H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFXAUNLHMPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2763485.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)
![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)

![5-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2763492.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)



![N-(2-chlorobenzyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2763498.png)
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2763499.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)

